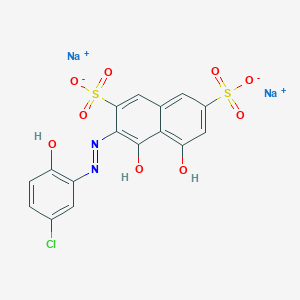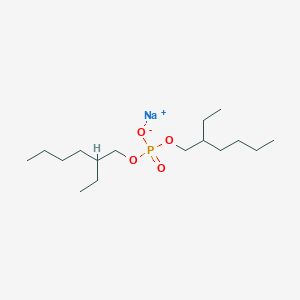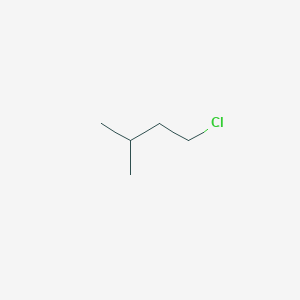
1-Chloro-3-methylbutane
Übersicht
Beschreibung
1-Chloro-3-methylbutane is an organic compound that is part of the halogenated hydrocarbons class. It is a derivative of butane where a chlorine atom has replaced a hydrogen atom on the third carbon of the butane chain. This compound is of interest in various chemical synthesis processes and studies involving conformational analysis and reactivity.
Synthesis Analysis
The synthesis of 1-Chloro-3-methylbutane can be inferred from related compounds and their synthesis methods. For example, the synthesis of 1-chloro-2-methyl-propane from isobutanol and sulphurous oxychloride catalyzed by pyridine is discussed, with a yield of over 65% under optimal conditions . Although this is a different isomer, the methodology could potentially be adapted for the synthesis of 1-Chloro-3-methylbutane by altering the carbon chain length and the position of the chlorine substitution.
Molecular Structure Analysis
The molecular structure and conformational composition of related chloroalkanes have been determined using gas-phase electron diffraction and ab initio calculations . While the study focuses on 1-chlorobutane, the findings can provide insights into the structural aspects of 1-Chloro-3-methylbutane, as both molecules share similar carbon chain lengths and halogen substitution patterns.
Chemical Reactions Analysis
The reactivity of 1-Chloro-3-methylbutane can be understood by examining the reactions of similar compounds. For instance, 1-halo-3-methyl-2,3-epoxybutanes react with secondary amines at the C-halogen bond to yield amino derivatives, which can undergo further transformations . Additionally, the formation of 2-chloro-3-methylbutane in the thermal decomposition of 2-methylbutyl chloroformate suggests that 1-Chloro-3-methylbutane could also undergo similar decomposition reactions involving 1,3-hydride shifts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-3-methylbutane can be deduced from studies on similar molecules. Vibrational studies, including FTIR and Raman spectroscopy, provide insights into the vibrational normal modes of molecules like S-methyl thiobutanoate, which could be analogous to those of 1-Chloro-3-methylbutane . The study of free radical substitution in aliphatic compounds, such as the chlorination of 1,1,1-trifluoro-2-methylbutane, can also shed light on the reactivity patterns that might be expected for 1-Chloro-3-methylbutane .
Wissenschaftliche Forschungsanwendungen
Thermal Decomposition : Dupuy, Goldsmith, and Hudson (1973) found that in the thermal decomposition of 2-methylbutyl chloroformate, 1-Chloro-3-methylbutane is formed via a 1,3-hydride shift, suggesting a protonated cyclopropane intermediate is involved in this process (Dupuy, Goldsmith, & Hudson, 1973).
Raman Optical Activity : Prasad, Nafie, and Burow (1979) utilized the atom dipole interaction model for Raman optical activity to evaluate certain chirality parameters for 1-Chloro-2-methylbutane, contributing to our understanding of its molecular structure and dynamics (Prasad, Nafie, & Burow, 1979).
Optical Rotation and Atomic Dimension : Brauns (1937) prepared and studied the optically active derivatives of 2-methylbutane, including 1-Chloro-3-methylbutane, providing insights into their molecular rotations and relationships with atomic radii (Brauns, 1937).
Solvolysis of Tertiary Alkyl Halides : Reis, Elvas-Leitão, and Martins (2008) evaluated the influence of carbon-carbon multiple bonds on the solvolyses of halides, including 1-Chloro-3-methylbutane, through extended Grunwald-Winstein equations (Reis, Elvas-Leitão, & Martins, 2008).
Microextraction of Heavy Metals : Peng et al. (2016) used a low-toxic solvent, 1-Bromo-3-methylbutane, in dispersive liquid-liquid microextraction for determining heavy metals, highlighting the environmental applications of similar compounds (Peng et al., 2016).
Infrared and Raman Spectra : Schettino and Benedetti (1978) studied the infrared and Raman spectra of 1-Chloro-2-methylbutane, providing insights into its structural conformations (Schettino & Benedetti, 1978).
Dehydrochlorination and Dienes Formation : NomuraMasakatsu and ShimizuMichimasa (1980) explored the dehydrochlorination of dichloroalkanes, including 1-Chloro-3-methylbutane, and their reaction with chlorine, significant in organic synthesis and industrial processes (NomuraMasakatsu & ShimizuMichimasa, 1980).
Safety And Hazards
1-Chloro-3-methylbutane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-chloro-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl/c1-5(2)3-4-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHLPWNZCJEPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059354 | |
| Record name | Butane, 1-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-methylbutane | |
CAS RN |
107-84-6 | |
| Record name | 1-Chloro-3-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoamyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1-chloro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87D3ZL9F7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



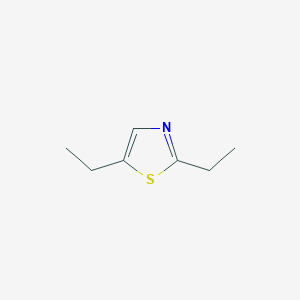
![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
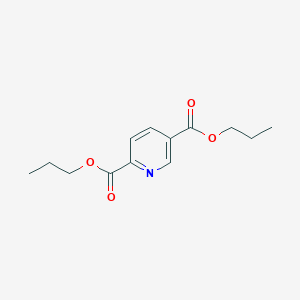
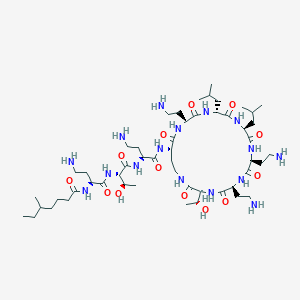
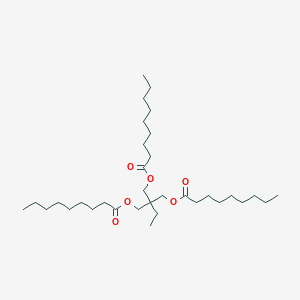
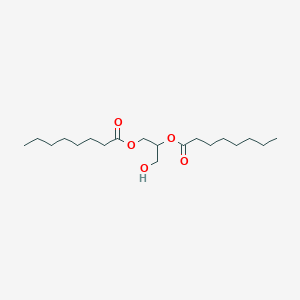
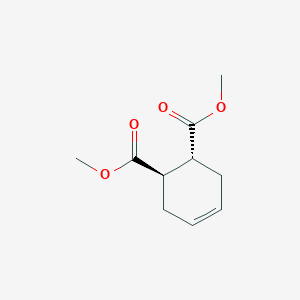
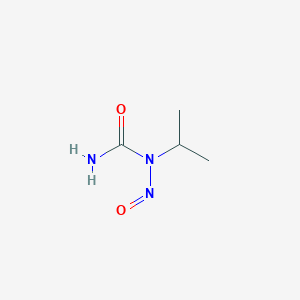
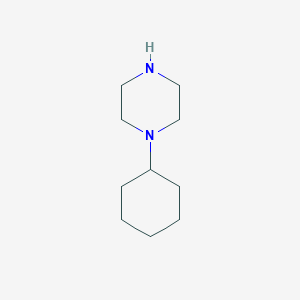
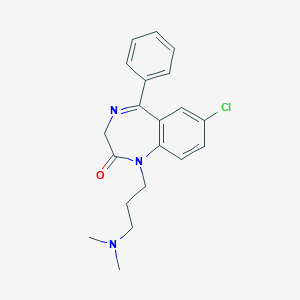
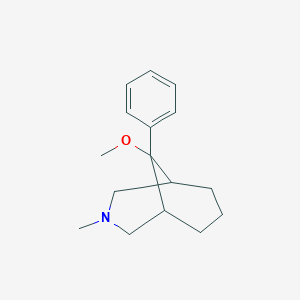
![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)
